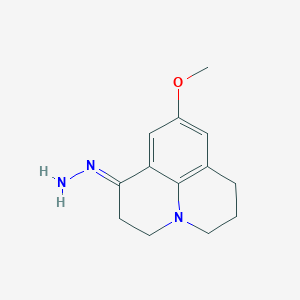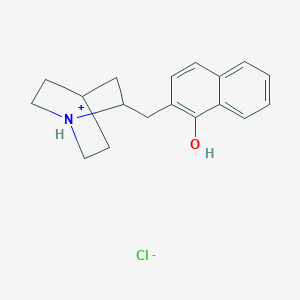
2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as an allosteric modulator of the muscarinic acetylcholine receptor.
Wirkmechanismus
The mechanism of action of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride involves allosteric modulation of the muscarinic acetylcholine receptor. This compound binds to a specific site on the receptor, which enhances the binding of acetylcholine to the receptor. This results in an increase in the activity of the receptor and the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to enhance cognitive function and memory in animal models. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride in lab experiments is its high affinity for the muscarinic acetylcholine receptor. This allows for precise modulation of the receptor's activity, which can be useful in studying the downstream signaling pathways and physiological effects. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in the treatment of neurological disorders. Finally, the development of more selective allosteric modulators of the muscarinic acetylcholine receptor could lead to the development of more targeted and effective therapies for these disorders.
Synthesemethoden
The synthesis of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride is a complex process that involves several steps. The first step in the synthesis involves the preparation of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol. This is achieved by reacting 1-naphthol with 2-bromo-1-(1-azabicyclo(2.2.2)oct-2-yl)ethanone in the presence of a base. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Wissenschaftliche Forschungsanwendungen
2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the M1 and M4 subtypes of the muscarinic acetylcholine receptor. The muscarinic acetylcholine receptor is a G protein-coupled receptor that plays an important role in several physiological processes, including cognition, memory, and attention.
Eigenschaften
CAS-Nummer |
106200-16-2 |
|---|---|
Molekularformel |
C43H67N9O13 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
2-(1-azoniabicyclo[2.2.2]octan-2-ylmethyl)naphthalen-1-ol;chloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18-15(6-5-14-3-1-2-4-17(14)18)12-16-11-13-7-9-19(16)10-8-13;/h1-6,13,16,20H,7-12H2;1H |
InChI-Schlüssel |
ZICQGNQOSKPESU-UHFFFAOYSA-N |
SMILES |
C1C[NH+]2CCC1CC2CC3=C(C4=CC=CC=C4C=C3)O.[Cl-] |
Kanonische SMILES |
C1C[NH+]2CCC1CC2CC3=C(C4=CC=CC=C4C=C3)O.[Cl-] |
Synonyme |
2-(1-Oxynaphthyl-2-methyl)quinuclidine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
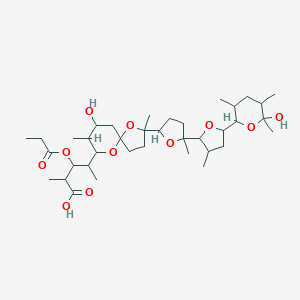
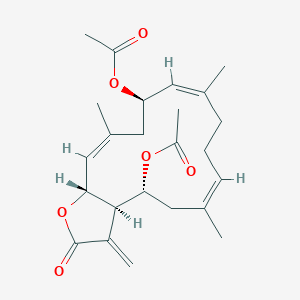

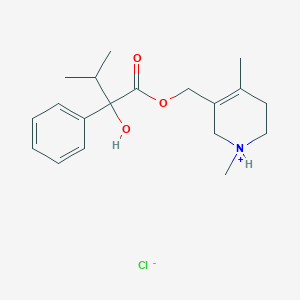
![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)


![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
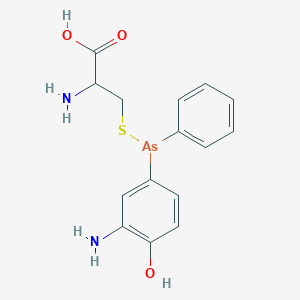

![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)
![[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B217460.png)
